Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with the following chemical formula:
C23H24N2O4
. It belongs to the quinoline family and contains an indole moiety. Quinolines are heterocyclic aromatic compounds that exhibit diverse biological activities and have applications in various fields.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which utilizes phenylhydrazine and a cyclohexanone derivative. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux conditions in methanol, yielding the desired tricyclic indole product .
Industrial Production Methods: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential considerations.
Chemical Reactions Analysis
Reactivity: Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Other Transformations: Acid-catalyzed or base-catalyzed reactions.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, including anti-viral activity .
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Consider its role in materials science or as a precursor for drug development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
To highlight its uniqueness, compare ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate with structurally related compounds. Unfortunately, I don’t have specific information on similar compounds at the moment.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-7-9-17(12-16)25-21-18-11-14(3)10-15(4)20(18)24-13-19(21)23(27)29-6-2/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
QBJWDIMHBADULF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
Origin of Product |
United States |
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